molecular formula C6H8ClNO2 B6240283 rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole CAS No. 2648861-34-9

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Cat. No.: B6240283
CAS No.: 2648861-34-9
M. Wt: 161.6
InChI Key:
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Description

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a synthetic organic compound characterized by its unique furo[3,4-d][1,2]oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethyl ketone with a suitable oxime or hydroxylamine derivative, followed by cyclization in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cycloaddition Reactions: The furo[3,4-d][1,2]oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Materials Science: Its unique ring structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The furo[3,4-d][1,2]oxazole ring can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole: Lacks the racemic configuration, potentially affecting its reactivity and biological activity.

    3-(bromomethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    3-(hydroxymethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole:

Uniqueness: rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is unique due to its specific stereochemistry and the presence of a chloromethyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2648861-34-9

Molecular Formula

C6H8ClNO2

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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